1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-bromophenyl)sulfonyl)piperazine
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Overview
Description
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-bromophenyl)sulfonyl)piperazine is a complex organic compound that features a pyrazole ring, a piperazine ring, and a bromophenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-bromophenyl)sulfonyl)piperazine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Ethyl Linker: The pyrazole ring is then reacted with an ethyl halide to introduce the ethyl linker.
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a dihaloalkane.
Sulfonylation: The final step involves the sulfonylation of the piperazine ring with 4-bromobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-bromophenyl)sulfonyl)piperazine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-bromophenyl)sulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-bromophenyl)sulfonyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-pyrazol-1-yl)ethyl)-4-phenylpiperazine: Lacks the bromophenyl sulfonyl group.
1-(2-(1H-pyrazol-1-yl)ethyl)-4-(4-chlorophenyl)sulfonyl)piperazine: Contains a chlorophenyl sulfonyl group instead of a bromophenyl sulfonyl group.
Uniqueness
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-bromophenyl)sulfonyl)piperazine is unique due to the presence of the bromophenyl sulfonyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired properties.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-(2-pyrazol-1-ylethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN4O2S/c16-14-2-4-15(5-3-14)23(21,22)20-12-9-18(10-13-20)8-11-19-7-1-6-17-19/h1-7H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFXGFLJFUYBLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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